4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a morpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are responsible for pain and inflammation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, leading to a decrease in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 4-fluorobenzo[d]thiazole with morpholine. One common method includes the use of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction conditions often involve heating the mixture to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Nucleophilic Substitution: Reagents like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the thiazole ring, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzo[d]thiazol-2-yl)morpholine
- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
Uniqueness
4-(4-Fluorobenzo[d]thiazol-2-yl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its bromine-containing analogs .
Properties
IUPAC Name |
4-(4-fluoro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTSGZPILMIUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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